REACTION_CXSMILES
|
C([O:4][C:5]([CH3:7])=[CH2:6])(=O)C.[Cl:8][C:9]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([Cl:17])[C:10]=1N.C(=O)([O-])[O-].[K+].[K+].N(OC(C)(C)C)=O>CC(C)=O>[Cl:8][C:9]1[CH:15]=[C:14]([Cl:16])[CH:13]=[C:12]([Cl:17])[C:10]=1[CH2:4][C:5](=[O:6])[CH3:7] |f:2.3.4|
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for further 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated to a black oil
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with water
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol-water 1:1
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with methanol-water 1:1
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was obtained as dark-brown crystalline material (15.9 g, 70.7% purity, 47.3 mmol, 58% yield)
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CUSTOM
|
Details
|
was achieved by recrystallization from hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |